Cas no 172498-89-4 ((1-Trityl-1H-imidazol-5-yl)methanol)

(1-Trityl-1H-imidazol-5-yl)methanol 化学的及び物理的性質
名前と識別子
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- (1-Trityl-1H-imidazol-5-yl)methanol
- 5-HYDROXYLMETHYL-1-N-TRITYL-IMIDAZOLE
- (1-trityl-1H-imidazol-5-yl)-methanol
- (3-trityl-3h-imidazol-4-yl)-methanol
- 5-Hydroxymethyl-1-triphenylmethyl-imidazole
- ACT09108
- ANW-47945
- CTK0A7864
- SureCN1765841
- 1H-Imidazole-5-methanol, 1-(triphenylmethyl)-
- REF DUPL: 5-Hydroxylmethyl-1-N-trityl-imidazole
- 172498-89-4
- [1-(triphenylmethyl)-1H-imidazol-5-yl]methanol
- DTXSID20593621
- 5-Hydroxylmethyl-1-N-Tritylimidazole
- (3-tritylimidazol-4-yl)methanol
- AS-38907
- 5-Hydroxymethyl-1-n-trityl-imidazole
- (3-tritylimidazol-4-yl)methanol;5-HYDROXYLMETHYL-1-N-TRITYL-IMIDAZOLE
- UZFZFGRYJBNHFZ-UHFFFAOYSA-N
- CS-0171267
- SCHEMBL1765841
- MFCD00798204
- A811422
- AKOS015919581
-
- MDL: MFCD00798204
- インチ: InChI=1S/C23H20N2O/c26-17-22-16-24-18-25(22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18,26H,17H2
- InChIKey: UZFZFGRYJBNHFZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CO
計算された属性
- せいみつぶんしりょう: 340.1577
- どういたいしつりょう: 340.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 376
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 38Ų
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 516.1±45.0 °C at 760 mmHg
- フラッシュポイント: 265.9±28.7 °C
- PSA: 38.05
- じょうきあつ: 0.0±1.4 mmHg at 25°C
(1-Trityl-1H-imidazol-5-yl)methanol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P261;P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Room temperature
(1-Trityl-1H-imidazol-5-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D548970-250mg |
(1-Trityl-1H-iMidazol-5-yl)Methanol |
172498-89-4 | 97% | 250mg |
$216 | 2024-05-24 | |
Alichem | A069004213-5g |
(1-Trityl-1H-imidazol-5-yl)methanol |
172498-89-4 | 97% | 5g |
$890.40 | 2022-04-02 | |
Chemenu | CM187105-5g |
(1-Trityl-1H-imidazol-5-yl)methanol |
172498-89-4 | 97% | 5g |
$395 | 2023-02-17 | |
1PlusChem | 1P007DHV-250mg |
5-HYDROXYLMETHYL-1-N-TRITYL-IMIDAZOLE |
172498-89-4 | 97% | 250mg |
$168.00 | 2024-06-19 | |
A2B Chem LLC | AD43283-5g |
5-HYDROXYLMETHYL-1-N-TRITYL-IMIDAZOLE |
172498-89-4 | 97% | 5g |
$924.00 | 2024-04-20 | |
A2B Chem LLC | AD43283-1g |
5-HYDROXYLMETHYL-1-N-TRITYL-IMIDAZOLE |
172498-89-4 | 97% | 1g |
$324.00 | 2024-04-20 | |
A2B Chem LLC | AD43283-250mg |
5-HYDROXYLMETHYL-1-N-TRITYL-IMIDAZOLE |
172498-89-4 | 97% | 250mg |
$144.00 | 2024-04-20 | |
eNovation Chemicals LLC | D548970-5g |
(1-Trityl-1H-iMidazol-5-yl)Methanol |
172498-89-4 | 97% | 5g |
$1618 | 2024-05-24 | |
eNovation Chemicals LLC | D548970-250mg |
(1-Trityl-1H-iMidazol-5-yl)Methanol |
172498-89-4 | 97% | 250mg |
$216 | 2025-02-26 | |
eNovation Chemicals LLC | D548970-5g |
(1-Trityl-1H-iMidazol-5-yl)Methanol |
172498-89-4 | 97% | 5g |
$1618 | 2025-02-26 |
(1-Trityl-1H-imidazol-5-yl)methanol 関連文献
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Kwan-Young Jung,Ramin Samadani,Jay Chauhan,Kerrick Nevels,Jeremy L. Yap,Jun Zhang,Shilpa Worlikar,Maryanna E. Lanning,Lijia Chen,Mary Ensey,Sagar Shukla,Rosene Salmo,Geoffrey Heinzl,Caryn Gordon,Troy Dukes,Alexander D. MacKerell,Jr.,Paul Shapiro,Steven Fletcher Org. Biomol. Chem. 2013 11 3706
(1-Trityl-1H-imidazol-5-yl)methanolに関する追加情報
The Compound CAS No. 172498-89-4: (1-Trityl-1H-imidazol-5-yl)methanol
The compound with CAS No. 172498-89-4, commonly referred to as (1-Trityl-1H-imidazol-5-yl)methanol, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The imidazole ring, a key component of its structure, is a five-membered heterocyclic compound with two nitrogen atoms, making it highly versatile in chemical reactions. The trityl group attached to the imidazole ring adds further complexity and functionality to the molecule.
Recent studies have highlighted the importance of (1-Trityl-1H-imidazol-5-yl)methanol in medicinal chemistry. Its ability to act as a ligand in metal complexes has been explored extensively, particularly in the context of catalytic reactions. Researchers have found that this compound can facilitate the formation of stable metal complexes, which are crucial in asymmetric catalysis and drug delivery systems. The methanol group at the 5-position of the imidazole ring plays a pivotal role in these interactions, enhancing the molecule's coordination capabilities.
In terms of synthesis, (1-Trityl-1H-imidazol-5-yl)methanol is typically prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The trityl group is introduced via Friedel-Crafts alkylation, while the imidazole ring is formed through condensation reactions between an amine and an aldehyde or ketone. Recent advancements in catalytic methods have allowed for more efficient and selective syntheses, reducing production costs and improving yield.
The physical properties of this compound are equally noteworthy. Its melting point and solubility characteristics make it suitable for use in various solvent systems, particularly in polar aprotic solvents where it exhibits high solubility. The molecule's stability under different pH conditions has also been studied, with findings indicating that it remains stable across a wide range of acidic and basic environments.
Applications of (1-Trityl-1H-imidazol-5-yl)methanol extend beyond medicinal chemistry into materials science. Its ability to form self-assembled monolayers has been explored for use in nanotechnology applications, such as the fabrication of sensors and electronic devices. Additionally, the compound has shown promise as a precursor for the synthesis of more complex organic molecules, including those with potential pharmacological activity.
Recent research has also focused on the biological activity of (1-Trityl-1H-imidazol-5-yl)methanol. Studies have demonstrated its potential as an antioxidant and anti-inflammatory agent, with experiments showing significant free radical scavenging activity. These findings suggest that the compound could be developed into therapeutic agents for conditions associated with oxidative stress and inflammation.
In conclusion, (1-Trityl-1H-imidazol-5-yl)methanol is a multifaceted compound with diverse applications across multiple scientific disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in both academic research and industrial development.
172498-89-4 ((1-Trityl-1H-imidazol-5-yl)methanol) 関連製品
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